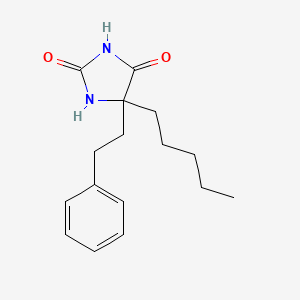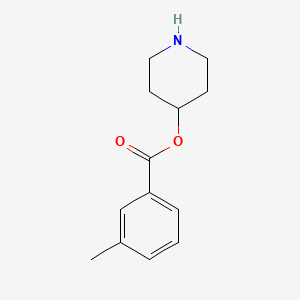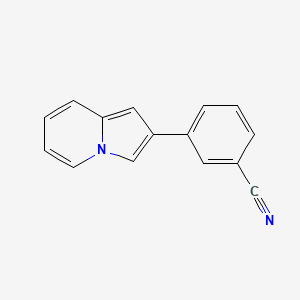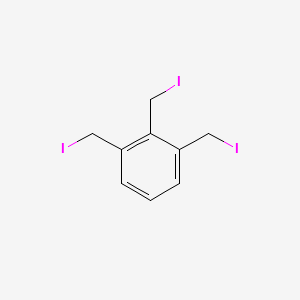
5-Pentyl-5-(2-phenylethyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pentyl-5-(2-phenylethyl)imidazolidine-2,4-dione is a compound belonging to the class of imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and have been studied for various pharmacological applications . The structure of this compound consists of a five-membered imidazolidine ring with a pentyl group and a phenylethyl group attached at the 5-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentyl-5-(2-phenylethyl)imidazolidine-2,4-dione typically involves the alkylation of 5,5-diphenylimidazolidine-2,4-dione. One common method includes the reaction of 5,5-diphenylimidazolidine-2,4-dione with pentyl bromide in the presence of potassium carbonate (K2CO3) and dimethylformamide (DMF) as the solvent. The reaction mixture is heated under reflux for several hours, followed by filtration and crystallization to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Pentyl-5-(2-phenylethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional functional groups, while reduction can lead to simpler imidazolidine compounds.
Scientific Research Applications
5-Pentyl-5-(2-phenylethyl)imidazolidine-2,4-dione has been studied for various scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Medicine: Research has explored its potential as a therapeutic agent for neurological disorders.
Industry: The compound’s unique structure makes it a candidate for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Pentyl-5-(2-phenylethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For example, imidazolidine derivatives have been shown to interact with serotonin receptors, exhibiting agonist or antagonist properties . The compound’s effects are mediated through these interactions, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
5,5-Diphenylimidazolidine-2,4-dione: A structurally similar compound with two phenyl groups at the 5-position.
5-Methyl-5-(2-phenylethyl)imidazolidine-2,4-dione: Another derivative with a methyl group instead of a pentyl group.
Uniqueness
5-Pentyl-5-(2-phenylethyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a pentyl and a phenylethyl group at the 5-position differentiates it from other imidazolidine-2,4-dione derivatives, potentially leading to unique pharmacological activities and applications.
Properties
CAS No. |
919477-11-5 |
|---|---|
Molecular Formula |
C16H22N2O2 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
5-pentyl-5-(2-phenylethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H22N2O2/c1-2-3-7-11-16(14(19)17-15(20)18-16)12-10-13-8-5-4-6-9-13/h4-6,8-9H,2-3,7,10-12H2,1H3,(H2,17,18,19,20) |
InChI Key |
NVQZKMAKJBCQCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(C(=O)NC(=O)N1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Bis(cyclopropylmethyl)amino]-5,6-dimethylpyridine-3-carbonitrile](/img/structure/B14192064.png)




![N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B14192100.png)



![3,3'-[(2-Aminopropane-1,3-diyl)bis(oxy)]di(benzene-1,2-dicarbonitrile)](/img/structure/B14192125.png)


![Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate](/img/structure/B14192131.png)
